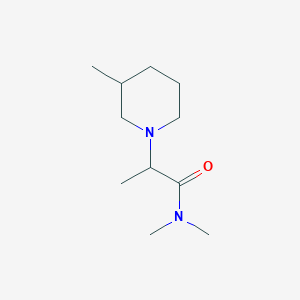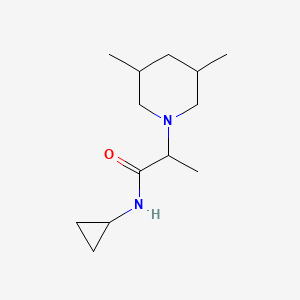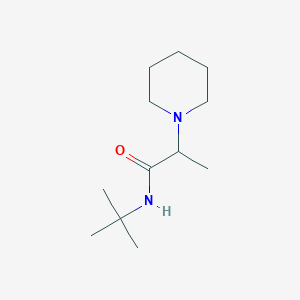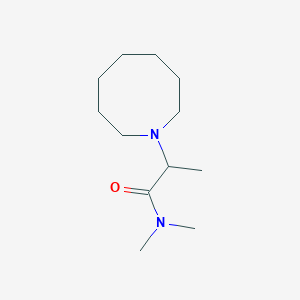![molecular formula C11H18N2O B7516131 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516131.png)
5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole, also known as MPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPO is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure.
Mecanismo De Acción
The mechanism of action of 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole is not fully understood. However, it has been proposed that 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole acts as an antioxidant and can scavenge free radicals. 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole may also inhibit the production of reactive oxygen species and reduce oxidative stress. Additionally, 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole may modulate the activity of enzymes involved in inflammation and cancer.
Biochemical and Physiological Effects:
5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has been shown to have several biochemical and physiological effects. It can reduce oxidative stress and inflammation in the brain. 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole can also inhibit the growth of cancer cells and induce apoptosis. Additionally, 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has been shown to have neuroprotective effects and can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has been extensively studied and its properties are well characterized. However, 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has some limitations for lab experiments. It has low solubility in water and may require the use of organic solvents. Additionally, 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole may have some toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole may also have potential applications in the treatment of cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole and its potential applications in scientific research.
Métodos De Síntesis
5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 2-methylpiperidine with 2-bromoacetophenone in the presence of a base to form an intermediate. The intermediate is then reacted with methylglyoxal to form 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole. The synthesis method has been optimized to produce high yields of 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole with purity greater than 95%.
Aplicaciones Científicas De Investigación
5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has been studied for its potential applications in scientific research. It has been shown to have neuroprotective effects and can reduce oxidative stress in the brain. 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis.
Propiedades
IUPAC Name |
5-methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-9-5-3-4-6-13(9)8-11-7-10(2)14-12-11/h7,9H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNZQDHNVHQVQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516048.png)

![5-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516052.png)


![tert-butyl N-[3-[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-oxopropyl]carbamate](/img/structure/B7516093.png)
![5-chloro-2-fluoro-N-[3-(2-methylpropoxy)propyl]benzamide](/img/structure/B7516094.png)

![1-[(2-Methylphenyl)methyl]pyridin-2-one](/img/structure/B7516110.png)

![2,2-Dimethyl-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7516126.png)

![N-[2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]acetyl]-2-phenylacetamide](/img/structure/B7516142.png)
